PQA-18

Immunosuppression T-cell activation Structure-activity relationship

Standard PAK2 inhibitors lose efficacy under physiological ATP conditions or fail to suppress antigen presentation markers. PQA-18 solves this with a non-competitive mechanism (Km=2.1 μM). - Dual efficacy: Suppresses IL-2/4/6/TNF-α (primary human lymphocytes) AND IL-31/PAK2/STAT3 sensory outgrowth. - Functional differentiation: Modulates macrophage CD11b/HLA-DR/CD40 (tofacitinib does not). - Validated dosing: 53% graft survival at 4 mg/kg/day (rat intestinal transplant); topical 0.05-0.1% for pruritus models. - Safety margin: >25-fold window before cytotoxicity in primary cells.

Molecular Formula C25H31NO4
Molecular Weight 409.5 g/mol
Cat. No. B15605610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQA-18
Molecular FormulaC25H31NO4
Molecular Weight409.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31NO4/c1-17(2)10-13-28-22-9-7-8-20-23(29-14-11-18(3)4)16-21(26-24(20)22)25(27)30-15-12-19(5)6/h7-12,16H,13-15H2,1-6H3
InChIKeyAPPXFGJVXDYNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PQA-18: Dual-Action PAK2 Inhibitor


PQA-18 (Prenylated Quinolinecarboxylic Acid Compound-18) is a synthetic derivative of the natural metabolite Ppc-1 that functions as a potent, non-competitive inhibitor of p21-activated kinase 2 (PAK2) with an IC50 of 10 nM [1]. Unlike conventional immunosuppressants that target Janus kinases (JAKs) or calcineurin, PQA-18 suppresses a broad panel of pro-inflammatory cytokines—IL-2, IL-4, IL-6, and TNF-α—while simultaneously inhibiting the IL-31/PAK2/STAT3 sensory nerve outgrowth pathway, providing a unique dual immunosuppressive and anti-pruritic mechanism demonstrated both in vitro and in vivo [2][3].

1 Non-ATP-competitive PAK2 inhibition study fit
2 Dual cytokine and IL-31 pathway modulation assay context
3 Prenylated quinolinecarboxylic acid scaffold-derived tool compound

Differentiation from Generic PAK2/JAK Inhibitors


Superficial comparisons based solely on PAK2 IC50 values (e.g., FRAX597 or FRAX486) fail to capture the multi-modal differentiation of PQA-18. Unlike pan-Group I PAK inhibitors that hit PAK1/PAK3 with comparable potency, PQA-18's non-competitive binding mode and its unique prenylated quinolinecarboxylic acid scaffold confer a distinct cellular cytokine suppression profile (IL-2/IL-4/IL-6/TNF-α at sub-micromolar concentrations) that is not recapitulated by ATP-competitive PAK inhibitors [1]. Furthermore, direct head-to-head studies against the JAK inhibitor tofacitinib reveal that PQA-18 uniquely suppresses macrophage CD11b, HLA-DR, and CD40 expression—surface markers critical for antigen presentation and xenograft rejection—where tofacitinib does not, demonstrating that mechanism-based substitution (JAK for PAK2) is not functionally equivalent [2]. The quantitative evidence below documents exactly where these differences manifest.

Binding Mode

ATP-competitive PAK inhibitors may not reproduce non-competitive binding behavior or cellular cytokine suppression profile

Mechanism Mismatch

JAK inhibitors lack macrophage CD11b, HLA-DR, CD40 modulation, limiting innate immune model relevance

Isoform Selectivity

Pan-Group I PAK inhibitors target PAK1/PAK3; isoform-preference profile may differ in cellular assays

PQA-18 Comparative Evidence


Cellular Potency vs. Parent Compound Ppc-1

PQA-18 was derived from the natural metabolite Ppc-1 through systematic SAR optimization. In the identical Jurkat T-cell IL-2 production assay, PQA-18 achieved an IC50 of 400 nM, representing a 10-fold potency improvement over Ppc-1 (IC50 = 4 μM) [1]. This improvement was achieved while preserving the prenylated quinolinecarboxylic acid core required for non-competitive PAK2 inhibition.

Cellular Potency vs. Ppc-1
Head-to-head
PQA-18 IC50 400 nM
vs
Ppc-1 IC50 4 μM
Supports SAR-derived cell-based activity
Jurkat T-cell IL-2 assay; 10-fold lower IC50
Immunosuppression T-cell activation Structure-activity relationship

Non-Competitive vs. ATP-Competitive Inhibition

PQA-18 inhibits PAK2 with an IC50 of 10 nM and displays a non-competitive mechanism with a Km of 2.1 μM, as determined by in vitro kinase assays using immunoprecipitated PAK2 and histone H4 substrate from Jurkat cells [1][2]. By contrast, Group I PAK inhibitors such as FRAX597 (PAK2 IC50 = 13 nM) and FRAX486 (PAK2 IC50 ≈ 39.5 nM) are ATP-competitive inhibitors that also potently hit PAK1 and PAK3, typically with less than 5-fold selectivity . The non-competitive binding mode of PQA-18 renders its inhibitory activity less sensitive to intracellular ATP concentrations, a property absent in FRAX-series inhibitors.

Non-Competitive Binding
Cross-study comparable
PQA-18 IC50 10 nM (non-competitive)
vs
FRAX series (ATP-competitive)
Non-competitive mechanism may reduce ATP interference
Km 2.1 μM; less sensitive to cellular ATP concentrations
Kinase inhibitor Mechanism of action PAK2 selectivity

Macrophage Marker Suppression vs. Tofacitinib

In a direct head-to-head comparison in a xenotransplantation-relevant macrophage model, PQA-18 and tofacitinib were evaluated for their ability to suppress macrophage surface markers. Both compounds suppressed HLA-ABC expression; however, contrary to tofacitinib, PQA-18 additionally and significantly suppressed CD11b, HLA-DR, and CD40 on macrophages. Furthermore, PQA-18 significantly suppressed CCR7 expression on both day 3 and day 6 of macrophage differentiation, whereas tofacitinib-induced CCR7 suppression was observed only on day 6 [1].

Macrophage Marker Profile
Head-to-head
Suppresses CD11b, HLA-DR, CD40, CCR7 (day 3 & 6)
vs
Tofacitinib: HLA-ABC only; no CD11b/HLA-DR/CD40
Broader innate immune marker modulation
Xenogeneic macrophage model; flow cytometry
Macrophage differentiation Xenotransplantation Antigen presentation

In Vivo Graft Survival Prolongation

In a rat heterotopic small intestinal transplantation model (Dark Agouti to Lewis rats), PQA-18 administered at 4 mg/kg/day by intraperitoneal injection significantly prolonged graft survival from 7.0 ± 0.77 days (untreated control, n=9) to 10.7 ± 1.26 days (n=10, p < 0.001) [1]. Histological examination confirmed reduced lymphocyte and macrophage infiltration in PQA-18-treated grafts, and the mixed lymphocyte reaction (MLR) response was significantly suppressed.

Graft Survival Model
Cross-study comparable
+3.7 days (p
Supports transplantation model endpoint context
Rat intestinal transplant; 4 mg/kg/day i.p.
IL-31 Pathway Modulation
Class-level inference
Reduced nerve fiber density; inhibited neurite outgrowth
Reported neuro-immune mechanism context
NC/Nga model; no published PAK2 comparator data
Cytokine Safety Window
Cross-study comparable
>25-fold window
Supports differentiation of mechanism-based vs toxicity-driven effects
IL-2/4/6/TNF-α panel in primary human lymphocytes
Organ transplantation Graft survival In vivo efficacy

Anti-Pruritic Activity via IL-31 Pathway

PQA-18 is the only PAK2 inhibitor demonstrated to suppress both immune cytokine production and sensory nerve fiber outgrowth through the IL-31 pathway. Topical application of 0.05% PQA-18 reduced cutaneous nerve fiber density in the skin of NC/Nga atopic dermatitis mice, an effect confirmed in dorsal root ganglion cultures where PQA-18 inhibited IL-31-induced neurite outgrowth by suppressing PAK2, JAK2, and STAT3 phosphorylation [1]. No other Group I PAK inhibitor (FRAX series) has published evidence of IL-31 pathway modulation.

IL-31 Pathway Modulation
Class-level inference
Reduced nerve fiber density; inhibited neurite outgrowth
Reported neuro-immune mechanism context
NC/Nga model; no published PAK2 comparator data
Atopic dermatitis Pruritus Sensory nerve outgrowth

Cytokine Suppression and Safety Window

PQA-18 suppresses IL-2, IL-4, IL-6, and TNF-α production in human peripheral lymphocytes without affecting cell viability, demonstrating a functional safety window [1]. The cellular IL-2 suppression IC50 of 400 nM is 40-fold above the PAK2 biochemical IC50 (10 nM), indicating good cellular target engagement while the non-cytotoxic profile at concentrations below 10 μM (tested on swine endothelial cells and human monocytes) provides a >25-fold selectivity window relative to the cellular IC50 [2].

Cytokine Safety Window
Cross-study comparable
>25-fold window
Supports differentiation of mechanism-based vs toxicity-driven effects
IL-2/4/6/TNF-α panel in primary human lymphocytes
Cytokine inhibition T-cell immunology Safety margin

PQA-18 Application Scenarios


Xenotransplantation Macrophage Suppression

PQA-18 uniquely suppresses macrophage CD11b, HLA-DR, CD40, and CCR7 expression—markers that tofacitinib does not modulate—making it the tool compound of choice for in vitro and in vivo xenotransplantation models where macrophage-mediated innate immune rejection must be suppressed [1]. The demonstrated 53% graft survival prolongation in rat intestinal transplantation at 4 mg/kg/day provides a validated dosing benchmark for preclinical transplantation efficacy studies [2].

Atopic Dermatitis and Pruritus Models

PQA-18 is the only commercially available PAK2 inhibitor with documented IL-31/STAT3 pathway suppression that reduces both skin inflammation (serum IgE, disease severity) and cutaneous sensory nerve fiber density in the NC/Nga model [3]. Topical application at 0.05–0.1% provides a validated formulation concentration for mechanistic studies dissecting the neuro-immune interface in pruritic disease.

Non-ATP-Competitive PAK2 Signaling

For experiments conducted in intact cells where intracellular ATP concentrations (~1–5 mM) can outcompete ATP-competitive inhibitors, PQA-18's non-competitive mechanism (Km = 2.1 μM) provides sustained PAK2 inhibition irrespective of local ATP fluctuations [4]. This makes it superior to FRAX-series inhibitors for studying PAK2-dependent signaling under physiological ATP conditions.

Multi-Cytokine Profiling in Lymphocytes

PQA-18 is the only PAK2 inhibitor with published four-cytokine (IL-2/IL-4/IL-6/TNF-α) suppression data in primary human peripheral lymphocytes at defined IC50 values, with a >25-fold window before cytotoxicity . This established safety margin enables dose-response studies in primary human immune cells without confounding toxicity artifacts.

Application
Selection Property
Validation Focus
Xenotransplantation macrophage model studies
Macrophage marker modulation profile
CD11b/HLA-DR/CD40 suppression endpoints
Neuro-immune pruritus model studies
IL-31 pathway modulation assay context
Sensory nerve outgrowth and cytokine endpoints
PAK2 signaling under physiological ATP
Non-ATP-competitive binding mode
Cellular PAK2 inhibition endpoint review
Primary lymphocyte cytokine profiling
Multi-cytokine suppression profile
IL-2/IL-4/IL-6/TNF-α and cytotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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